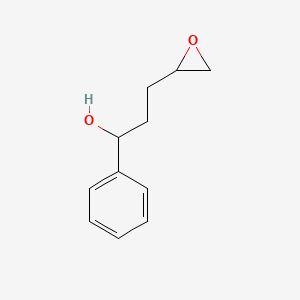

3-(Oxiran-2-yl)-1-phenylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxiran-2-yl)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(7-6-10-8-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPCIFRJHUUARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol

Stereoselective Epoxidation Routes to 3-(Oxiran-2-yl)-1-phenylpropan-1-ol Precursors

The formation of the oxirane (epoxide) ring with a specific stereochemistry is a critical step in the synthesis of this compound. This is often achieved by the epoxidation of an unsaturated precursor, where the double bond is converted into an epoxide ring.

Chiral Catalyst-Controlled Epoxidation Methodologies

The use of chiral catalysts allows for the conversion of a non-chiral starting material into a chiral product with a high degree of stereoselectivity. lboro.ac.ukuea.ac.uk These catalysts create a chiral environment around the reacting molecule, directing the epoxidizing agent to one face of the double bond over the other.

Several catalytic systems have been developed for asymmetric epoxidation. lboro.ac.uk Notable examples include the Sharpless-Katsuki epoxidation, which employs a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ester. google.com This method is highly effective for the epoxidation of allylic alcohols. google.com Other methodologies involve the use of chiral iminium salts or manganese-salen complexes (Jacobsen-Katsuki epoxidation) to catalyze the epoxidation of unfunctionalized alkenes. lboro.ac.ukuea.ac.uk Biologically inspired iron and manganese catalysts have also been developed for highly enantioselective epoxidation using hydrogen peroxide as a green oxidant. tdx.cat

Table 1: Chiral Catalyst Systems for Asymmetric Epoxidation

| Catalyst System | Type of Substrate | Key Features |

| Sharpless-Katsuki | Allylic alcohols | Employs Ti(O-iPr)₄ and diethyl tartrate. google.com |

| Jacobsen-Katsuki | Unfunctionalized alkenes | Utilizes chiral manganese-salen complexes. uea.ac.uk |

| Shi Epoxidation | Various alkenes | Employs a fructose-derived ketone catalyst. organic-chemistry.org |

| Chiral Iminium Salts | Unfunctionalized alkenes | Organocatalytic approach using Oxone as the oxidant. lboro.ac.uk |

| Bio-inspired Fe/Mn Catalysts | Styrenes, cyclic enones | Uses H₂O₂ as a green oxidant. tdx.cat |

Substrate-Directed Epoxidation of Unsaturated Alcohols

In this approach, a functional group already present in the substrate molecule, typically a hydroxyl group, directs the epoxidizing reagent to a specific face of the double bond. This intramolecular direction leads to high diastereoselectivity. The Sharpless-Katsuki epoxidation is a prime example of a substrate-directed reaction, where the allylic alcohol functionality is key to the stereochemical control. google.com Vanadium catalysts, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), are also known to direct the epoxidation of allylic and homoallylic alcohols with high selectivity. google.com

The stereochemical outcome of these reactions is influenced by the steric interactions in the transition state. For instance, in the epoxidation of allylic alcohols, minimizing A¹,³ strain (allylic strain) in the transition state often dictates the diastereoselectivity of the product. google.com

Intramolecular Cyclization Approaches for Oxirane Formation in this compound

An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization reaction. This typically involves a molecule that already contains the necessary carbon skeleton and functional groups that can react with each other to form the three-membered ether ring. masterorganicchemistry.com

Halohydrin-Based Ring-Closure Reactions

A common method for forming epoxides is the base-promoted intramolecular cyclization of a halohydrin. thieme-connect.de A halohydrin is a molecule containing both a halogen and a hydroxyl group on adjacent carbon atoms. libretexts.org Treatment of a halohydrin with a base results in the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the halogen and displacing it to form the epoxide ring. thieme-connect.de The stereochemistry of the resulting epoxide is directly related to the stereochemistry of the starting halohydrin, with the reaction proceeding via an Sₙ2 mechanism, resulting in inversion of configuration at the carbon bearing the halogen.

Halohydrin dehalogenase (HHDH) enzymes can also be used to catalyze the formation of epoxides from halohydrins. researchgate.netthieme-connect.de These enzymes can exhibit high enantioselectivity, making them valuable tools for the synthesis of chiral epoxides. thieme-connect.de

Diol-Mediated Cyclization with Stereochemical Control

Vicinal diols (1,2-diols) can be converted into epoxides with stereochemical control. thieme-connect.dethieme-connect.de One common method is the Mitsunobu reaction, where a diol is treated with triphenylphosphine (B44618) (Ph₃P) and diethyl azodicarboxylate (DEAD) or a similar reagent. thieme-connect.dethieme-connect.de This reaction proceeds with inversion of stereochemistry at one of the alcohol-bearing carbons, leading to the formation of the epoxide. The choice of which hydroxyl group is inverted can often be controlled by steric or electronic factors.

Alternatively, one of the hydroxyl groups of the diol can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base will then induce intramolecular cyclization to the epoxide. beilstein-journals.org This approach allows for the synthesis of a specific stereoisomer of the epoxide depending on the stereochemistry of the starting diol and which hydroxyl group is activated.

Base-Promoted Intramolecular Ring Closure Reactions

Base-promoted intramolecular ring closure is a fundamental method for the synthesis of epoxides from suitable precursors. thieme-connect.de As discussed in the context of halohydrins, a base is used to generate an internal nucleophile (an alkoxide) which then closes the ring. thieme-connect.de This strategy is not limited to halohydrins; other leaving groups such as sulfonates (tosylates, mesylates) can also be displaced. thieme-connect.debeilstein-journals.org The success and stereochemical outcome of the ring closure are highly dependent on the geometry of the transition state, which must allow for an anti-periplanar arrangement of the attacking alkoxide and the leaving group. thieme-connect.dethieme-connect.de The concentration of the reaction can also be a critical factor, with low concentrations favoring intramolecular cyclization over intermolecular side reactions. masterorganicchemistry.com

Reductive Pathways for the Construction of this compound

Reductive approaches to this compound primarily involve the stereoselective reduction of a corresponding ketone precursor, namely 3-(oxiran-2-yl)-1-phenylpropan-1-one. The key to this strategy is achieving high diastereoselectivity in the reduction of the carbonyl group to furnish the desired alcohol stereoisomer.

A plausible synthetic route commences with the Michael addition of a suitable vinyl organometallic reagent to benzaldehyde (B42025) to form an allylic alcohol, 1-phenyl-4-penten-1-ol. Subsequent epoxidation of the terminal alkene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would yield the racemic mixture of diastereomers of this compound. rsc.org A more controlled approach would involve the initial synthesis of 3-(oxiran-2-yl)-1-phenylpropan-1-one. This γ,δ-epoxy ketone can be prepared through various established methods.

Once the γ,δ-epoxy ketone is obtained, its diastereoselective reduction is paramount. While direct literature on the reduction of 3-(oxiran-2-yl)-1-phenylpropan-1-one is not abundant, extensive research on the reduction of analogous α- and β-substituted keto esters and amides provides valuable insights. rsc.orgacs.org The choice of reducing agent and reaction conditions plays a critical role in directing the stereochemical outcome.

For instance, chelation-controlled reductions can provide high diastereoselectivity. The use of reducing agents in conjunction with Lewis acids can facilitate the formation of a rigid cyclic intermediate, allowing the hydride to attack from a less sterically hindered face. Reagents such as zinc borohydride (B1222165) or the use of sodium borohydride with cerium trichloride (B1173362) (Luche reduction) are known to be effective in the reduction of ketones with nearby stereocenters.

The table below outlines potential reducing systems and their expected major diastereomeric products based on established models of ketone reduction.

| Reducing System | Expected Major Diastereomer | Rationale |

| NaBH₄, CeCl₃·7H₂O | syn | Luche reduction conditions often favor the syn product through a non-chelating pathway. |

| Zn(BH₄)₂ | anti | Zinc borohydride can act as a chelating agent with the epoxide oxygen, leading to a more rigid transition state and favoring the anti product. |

| L-Selectride® | anti | Sterically hindered reducing agents like L-Selectride® typically favor attack from the less hindered face, often leading to the anti isomer. |

| Diisobutylaluminium hydride (DIBAL-H) | Varies with conditions | The stereochemical outcome with DIBAL-H can be highly dependent on temperature and substrate. |

It is important to note that the inherent stereochemistry of the oxirane ring will significantly influence the facial bias of the ketone reduction. The development of a successful reductive strategy would necessitate empirical screening and optimization of various reducing agents and conditions to achieve the desired diastereoselectivity for a specific stereoisomer of this compound.

Chemoenzymatic Synthesis of this compound and its Stereoisomers

Chemoenzymatic methods offer a powerful and sustainable approach to accessing enantiomerically pure chiral compounds. For this compound, lipase-catalyzed kinetic resolution of the racemic alcohol is a highly promising strategy. chemrxiv.orgnih.govpolimi.it Lipases are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. mdpi.com

This process would begin with the synthesis of racemic this compound. The racemic mixture is then subjected to a lipase-catalyzed transesterification reaction. A common acyl donor is vinyl acetate, and the reaction is typically carried out in a non-aqueous solvent to favor the acylation process.

The choice of lipase (B570770) is critical for achieving high enantioselectivity (E-value). Lipases from different microbial sources exhibit varying substrate specificities and enantiopreferences. For structurally similar 1-arylpropan-1-ols, lipases from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) have been shown to be effective. researchgate.netresearcher.life For example, in the resolution of 3-chloro-1-phenylpropan-1-ol, LAK-catalyzed acylation provided the (S)-alcohol and (R)-acetate. researchgate.netresearcher.life

The following table summarizes the key parameters for a proposed lipase-catalyzed kinetic resolution of racemic this compound.

| Parameter | Description | Examples/Conditions |

| Enzyme | Lipase from various microbial sources | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), Pseudomonas fluorescens Lipase (LAK) polimi.itresearchgate.net |

| Acyl Donor | Irreversible acylating agent | Vinyl acetate, isopropenyl acetate, vinyl butanoate chemrxiv.org |

| Solvent | Non-polar organic solvent | Hexane, toluene, methyl tert-butyl ether (MTBE) polimi.it |

| Temperature | Optimized for enzyme activity and stability | 30-50 °C |

| Products | Enantiomerically enriched alcohol and ester | e.g., (S)-3-(oxiran-2-yl)-1-phenylpropan-1-ol and (R)-3-(oxiran-2-yl)-1-phenylpropyl acetate |

By carefully monitoring the reaction progress, it is possible to stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product with high enantiomeric purity. The resulting ester can then be hydrolyzed chemically or enzymatically to yield the other enantiomer of the alcohol. This dual approach allows for the efficient preparation of both enantiomers of this compound from a single racemic starting material. researchgate.netresearcher.life

Development of Novel Cascade Reactions for this compound Synthesis

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. rsc.org The development of a cascade reaction for the synthesis of this compound would offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

A potential one-pot cascade could involve the combination of a chemical transformation with one or more biocatalytic steps. For instance, a process could be envisioned starting from simpler, achiral precursors like benzaldehyde and an appropriate C4 building block.

One hypothetical cascade could begin with an aldol (B89426) reaction between benzaldehyde and a suitable ketone, followed by a series of enzymatic reductions. A more direct, albeit challenging, approach would be a cascade involving the opening of a simpler epoxide.

A plausible chemoenzymatic cascade could be designed as follows:

Initial C-C Bond Formation: A chemical step to couple the phenyl group with the propanol (B110389) backbone, potentially starting from benzaldehyde.

Enzymatic Reduction: The use of an alcohol dehydrogenase (ADH) to stereoselectively reduce a ketone intermediate to the desired chiral alcohol. ADHs are highly selective enzymes that can provide access to specific stereoisomers of alcohols with high enantiomeric excess. acs.org

In-situ Epoxidation: A subsequent chemical or enzymatic epoxidation of a terminal alkene.

A more advanced cascade could involve the deracemization of the racemic alcohol. nih.gov This process might involve a stereoselective oxidation of one enantiomer of the alcohol to the corresponding ketone, followed by a stereoselective reduction of the ketone back to the desired alcohol enantiomer, effectively converting the entire racemic mixture into a single, enantiopure product.

The design of such a cascade is complex, as the compatibility of the different catalysts (chemical and biological) and reaction conditions (pH, solvent, temperature) must be carefully considered. However, the successful development of a cascade reaction for this compound would represent a significant advancement in the efficient and sustainable synthesis of this chiral building block.

Stereochemical Control and Analysis in 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol Chemistry

Enantioselective Synthesis of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol

The enantioselective synthesis of this compound aims to produce a single enantiomer of the molecule. This is crucial in fields like pharmaceuticals, where different enantiomers can exhibit vastly different biological activities. Various methods have been developed to achieve high enantiomeric excess (ee), a measure of the purity of a single enantiomer.

One common strategy involves the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate. For instance, asymmetric epoxidation reactions are frequently employed to introduce the oxirane ring with a specific stereochemistry. The Sharpless asymmetric epoxidation, utilizing a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate, is a powerful tool for the enantioselective epoxidation of allylic alcohols. anu.edu.au

Another approach is through kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. amazonaws.comnptel.ac.in For example, hydrolytic kinetic resolution using chiral cobalt-salen complexes has been successfully applied to resolve racemic epoxides. google.com Biocatalysis, employing enzymes like lipases or alcohol dehydrogenases, also offers a green and highly enantioselective route for the synthesis of chiral alcohols and epoxides. researchgate.net These enzymes can selectively catalyze reactions on one enantiomer of a racemic substrate. researchgate.net

Table 1: Examples of Enantioselective Synthesis Methods

| Method | Chiral Source | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral tartrate esters (e.g., DET) | Effective for allylic alcohols. | Often >90% |

| Kinetic Resolution | Chiral catalysts (e.g., Co-salen complexes) or enzymes | Separates enantiomers from a racemic mixture. | Can achieve >99% for the unreacted enantiomer. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives) | Metal-free and often milder reaction conditions. amazonaws.com | Variable, can be high. |

Diastereoselective Induction in Preparations of this compound

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within the same molecule. In the case of this compound, this involves controlling the stereochemical relationship between the hydroxyl-bearing carbon and the two carbons of the oxirane ring.

Substrate-controlled diastereoselection is a common strategy where an existing chiral center in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the stereochemistry of the hydroxyl group in a precursor alcohol can influence the facial selectivity of an epoxidation reaction, leading to the preferential formation of one diastereomer. The use of directing groups, such as bulky silyl (B83357) ethers, can further enhance this diastereoselectivity.

Reagent-controlled diastereoselection, on the other hand, relies on the stereochemistry of the reagent to determine the stereochemical outcome, regardless of the substrate's inherent chirality. For instance, the choice of reducing agent in the reduction of a ketone precursor can lead to different diastereomers of the resulting alcohol.

Table 2: Factors Influencing Diastereoselectivity

| Factor | Mechanism | Example |

|---|---|---|

| Substrate Control | An existing stereocenter in the substrate directs the approach of the reagent. | Asymmetric epoxidation of a chiral allylic alcohol. |

| Reagent Control | The stereochemistry of the reagent dictates the stereochemical outcome. | Reduction of a prochiral ketone with a chiral reducing agent. |

| Solvent and Temperature | Can influence the transition state energies of competing diastereomeric pathways. | Varying the solvent polarity or reaction temperature. cdnsciencepub.com |

Stereoconvergence and Stereodivergence in this compound Synthesis

Stereoconvergent and stereodivergent strategies offer powerful approaches to access all possible stereoisomers of a molecule from a common starting material.

A stereoconvergent synthesis is a process where two or more different stereoisomers of a starting material are converted into a single stereoisomer of the product. This is often achieved through a reaction that proceeds via an intermediate that loses the initial stereochemical information.

Conversely, a stereodivergent synthesis allows for the formation of multiple stereoisomers of a product from a single stereoisomer of a starting material by changing the reaction conditions or reagents. researchgate.net For example, the reaction of a chiral organolithium intermediate with different electrophiles can lead to different diastereomers. researchgate.net This approach is highly efficient as it provides access to a range of stereoisomers from a single precursor.

Chiral Auxiliaries and Catalysts in Stereoselective Formation of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective alkylations and aldol (B89426) reactions. bath.ac.uk In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the alcohol or the epoxide.

Chiral catalysts, on the other hand, are used in substoichiometric amounts and can generate large quantities of a chiral product. Asymmetric hydrogenation catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are effective for the enantioselective reduction of ketones to alcohols. bath.ac.uk As mentioned earlier, chiral catalysts are also central to asymmetric epoxidation and kinetic resolution processes. google.com Organocatalysts, which are small, chiral organic molecules, have emerged as a powerful alternative to metal-based catalysts for a wide range of stereoselective transformations. amazonaws.comresearchgate.net

Table 3: Comparison of Chiral Auxiliaries and Catalysts

| Feature | Chiral Auxiliaries | Chiral Catalysts |

|---|---|---|

| Stoichiometry | Stoichiometric | Substoichiometric |

| Attachment | Covalently attached to the substrate | Interact with the substrate non-covalently |

| Removal | Requires additional steps for attachment and removal | No removal step required |

| Examples | Evans oxazolidinones, camphor (B46023) derivatives | Chiral metal complexes (e.g., Rh, Ru, Co), organocatalysts |

Methodologies for Absolute and Relative Stereochemical Assignment of this compound

Determining the absolute and relative stereochemistry of the final product is a critical step in any stereoselective synthesis. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the spatial relationship between different protons in the molecule can be established.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the enantiomeric excess of a chiral compound. anu.edu.au By using a chiral stationary phase, the two enantiomers of a racemic mixture can be separated and their relative amounts quantified.

X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. cdnsciencepub.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration by comparing it to the spectra of known compounds or by using empirical rules. cdnsciencepub.com

Table 4: Methods for Stereochemical Assignment

| Technique | Information Provided | Key Requirements |

|---|---|---|

| NMR Spectroscopy | Relative stereochemistry | Soluble sample |

| Chiral HPLC | Enantiomeric excess | Chromophoric sample, suitable chiral stationary phase |

| X-ray Crystallography | Absolute and relative stereochemistry | Single crystal |

| Circular Dichroism (CD) | Absolute stereochemistry | Chiral, chromophoric sample |

Chemical Reactivity and Mechanistic Studies of 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol

Regioselective and Stereoselective Epoxide Ring-Opening Reactions of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol

The opening of the epoxide ring in this compound can proceed through different mechanisms, primarily SN1 or SN2, depending on the reaction conditions. libretexts.org Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon of the epoxide. d-nb.infojsynthchem.com Conversely, under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom. libretexts.orgd-nb.info The regioselectivity is also influenced by electronic factors and the nature of the nucleophile and any catalysts employed. researchgate.netarkat-usa.org

A variety of nucleophiles can be used to open the oxirane ring of epoxides like this compound, leading to the formation of 1,2-difunctionalized products. thieme-connect.de The choice of nucleophile is a key determinant of the final product's structure.

The reaction of epoxides with water (hydrolysis) or alcohols (alcoholysis) results in the formation of diols or hydroxy ethers, respectively. These reactions can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis and Alcoholysis: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide more reactive. libretexts.org The nucleophile (water or alcohol) then attacks one of the epoxide carbons. For asymmetrically substituted epoxides, the attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, which is better stabilized at that position. libretexts.org This results in trans-diol or trans-hydroxy ether products. libretexts.org

Base-Catalyzed Hydrolysis and Alcoholysis: Under basic conditions, a strong nucleophile like hydroxide (B78521) or an alkoxide ion directly attacks the epoxide ring. libretexts.org This SN2 reaction occurs at the less sterically hindered carbon atom. libretexts.org Subsequent protonation of the resulting alkoxide yields the trans-diol or trans-hydroxy ether. libretexts.org

| Reaction | Reagents | Catalyst | Major Product | Regioselectivity |

| Hydrolysis | Water | Acid (e.g., H₂SO₄) | 1-Phenyl-1,4-butanediol | Attack at more substituted carbon |

| Hydrolysis | Water | Base (e.g., NaOH) | 1-Phenyl-1,4-butanediol | Attack at less substituted carbon |

| Alcoholysis | Methanol | Acid (e.g., H₂SO₄) | 4-Methoxy-1-phenylbutan-1-ol | Attack at more substituted carbon |

| Alcoholysis | Methanol | Base (e.g., NaOCH₃) | 4-Methoxy-1-phenylbutan-1-ol | Attack at less substituted carbon |

The ring-opening of epoxides with amines (aminolysis) is a valuable method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net These reactions are typically regioselective, with the amine attacking the less hindered carbon of the epoxide. researchgate.net The use of catalysts can enhance the reaction rate and selectivity. For instance, nitromethane (B149229) has been shown to be an effective solvent and catalyst for the aminolysis of epoxides. researchgate.net

The reaction of this compound with an amine would be expected to yield a 3-amino-1-phenylpropan-1-ol (B18842) derivative. nih.gov Similarly, amidation pathways, potentially involving activated amide nucleophiles, could lead to the corresponding amido alcohol products.

| Nucleophile | Product |

| Ammonia | 3-Amino-1-phenylpropan-1-ol |

| Methylamine | 3-(Methylamino)-1-phenylpropan-1-ol |

Epoxides can be opened by hydrohalic acids (HX) to form halohydrins. libretexts.org This reaction involves the protonation of the epoxide oxygen followed by the nucleophilic attack of the halide ion. In the case of asymmetric epoxides, the halide ion generally attacks the more substituted carbon in an SN1-like fashion if a tertiary carbocation can be formed; otherwise, it attacks the less substituted carbon via an SN2 mechanism. libretexts.org

The reaction of alkenes with halogens in the presence of water also leads to halohydrins through a halonium ion intermediate. masterorganicchemistry.comyoutube.comlibretexts.org This process results in anti-addition of the halogen and hydroxyl group across the double bond. masterorganicchemistry.comyoutube.com While this is a reaction of alkenes, the resulting halohydrin can be a precursor to epoxides.

| Reagent | Product |

| HCl | 4-Chloro-1-phenylbutan-1,2-diol |

| HBr | 4-Bromo-1-phenylbutan-1,2-diol |

The reaction of epoxides with thiols or hydrogen sulfide (B99878) leads to the formation of β-hydroxy sulfides or β-hydroxy thiols, respectively. These reactions are typically carried out under basic conditions, where the thiolate anion acts as the nucleophile. The attack generally occurs at the less sterically hindered carbon of the epoxide ring. nih.gov

The synthesis of compounds like 2,3-Bis(dodecylthio)-3-phenylpropan-1-ol from 3-phenylprop-2-yn-1-ol and dodecanethiol highlights the utility of thiol additions in organic synthesis. acs.org A similar reaction with this compound would be expected to proceed with the thiol attacking the terminal carbon of the oxirane.

| Nucleophile | Product |

| Ethanethiol | 4-(Ethylthio)-1-phenylbutan-1,2-diol |

| Phenylmethanethiol | 4-(Benzylthio)-1-phenylbutan-1,2-diol |

The epoxide ring can be opened reductively using various reducing agents. The outcome of the reaction depends on the specific reagent and reaction conditions. For instance, organometallic reagents can lead to a switch in regioselectivity. nih.gov The use of reagents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or dimethyl cuprate (B13416276) can lead to the formation of enantioenriched 1,3-diols from 2,3-epoxy alcohols. acs.org Hydroboration can also be used for the reductive ring opening of epoxides, with the regioselectivity being influenced by the catalyst. doi.org

Nucleophilic Attack on the Oxirane Ring of this compound

Organometallic Reagent-Mediated Ring Opening

The oxirane ring in this compound is susceptible to nucleophilic attack by organometallic reagents, leading to its opening and the formation of new carbon-carbon bonds. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the nature of the organometallic reagent and reaction conditions.

The addition of organometallic reagents to epoxides is a well-established method for the formation of alcohols. In the case of this compound, the reaction can theoretically proceed via two pathways, leading to the formation of either a 1,3-diol or a 1,4-diol derivative. The attack of the organometallic reagent at the less substituted carbon of the oxirane is generally favored.

Studies on analogous compounds, such as 2-(oxiran-2-yl)-1-phenylpropan-1-one, have shown that the use of different bases and organometallic reagents can influence the outcome of the reaction. For instance, while some amine bases fail to promote ring-opening at room temperature, stronger bases can lead to high yields of the ring-opened product. thieme-connect.comsorbonne-universite.fr The stereochemistry of the resulting product is also a critical aspect of these transformations.

The table below summarizes the potential outcomes of the organometallic reagent-mediated ring-opening of this compound, based on known reactions of similar epoxides.

| Organometallic Reagent (R-M) | Predicted Major Product | Potential Minor Product | Key Reaction Aspects |

| Grignard Reagents (R-MgX) | 1-Phenyl-3-(1-hydroxyalkyl)propan-1-ol | 1-Phenyl-4-alkyl-1,3-diol | Attack at the terminal carbon of the epoxide. |

| Organolithium Reagents (R-Li) | 1-Phenyl-3-(1-hydroxyalkyl)propan-1-ol | 1-Phenyl-4-alkyl-1,3-diol | Highly reactive, may lead to side reactions. |

| Organocuprates (R₂CuLi) | 1-Phenyl-3-(1-hydroxyalkyl)propan-1-ol | - | Generally exhibit high regioselectivity for the less substituted carbon. |

Electrophilic Activation and Rearrangements of this compound

The oxirane ring of this compound can be activated by electrophiles, such as protons or Lewis acids, facilitating its opening and subsequent rearrangements. This activation enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.

Acid-promoted rearrangements of epoxides are common and can lead to a variety of products, including aldehydes, ketones, and diols. In the case of this compound, protonation of the epoxide oxygen would be followed by nucleophilic attack by the hydroxyl group, potentially leading to the formation of a cyclic ether, or by an external nucleophile.

A significant rearrangement that can occur upon electrophilic activation is the semipinacol rearrangement. researchgate.net This involves a 1,2-migration of a substituent to an adjacent carbocation, leading to a constitutional isomer. The migratory aptitude of different groups (aryl > H > alkyl) often dictates the outcome of such rearrangements. researchgate.net For this compound, the phenyl group's potential migration could lead to interesting skeletal reorganizations.

Radical-Mediated Transformations of the Oxirane Moiety in this compound

Radical-mediated reactions offer an alternative pathway for the transformation of the oxirane ring in this compound. These reactions are typically initiated by radical initiators and can proceed through various mechanisms, including ring-opening and cyclization.

A study on the cyclization of the structurally similar 3-phenylpropan-1-ol, involving an alkoxyl radical, demonstrated the potential for intramolecular reactions. rsc.org In this process, the initially formed alkoxyl radical can undergo competing reactions, such as a 1,2-hydrogen shift or cyclization. rsc.org For this compound, a similar radical generated at the hydroxyl group could potentially interact with the oxirane ring.

Free radical polymerization is another relevant area, where radical species add to monomers in a chain reaction. google.com While not a direct transformation of the oxirane itself, the presence of the oxirane and hydroxyl groups could influence polymerization processes if the molecule were to be incorporated into a polymer chain.

Transformations of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a versatile functional handle that can undergo a range of transformations. Direct displacement of the hydroxyl group is not feasible due to its poor leaving group ability. thieme-connect.de Therefore, it must first be converted into a better leaving group.

Common strategies for the transformation of alcohols include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(oxiran-2-yl)-1-phenylpropan-1-one, using various oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

Etherification: Formation of ethers can be achieved under appropriate conditions.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile. thieme-connect.de

The choice of reagent and reaction conditions is crucial to avoid unintended reactions with the oxirane ring.

Reactions Involving the Phenyl Ring of this compound

The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The substituents already present on the ring will direct incoming electrophiles to specific positions. The alkyl chain attached to the phenyl ring is an ortho-, para-directing group.

Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively.

Care must be taken to select reaction conditions that are compatible with the oxirane and hydroxyl functionalities.

Intramolecular Rearrangements of this compound

The structure of this compound, with its proximate hydroxyl and epoxide groups, is conducive to intramolecular rearrangements. These can be triggered by acid or base catalysis.

One notable possibility is an intramolecular nucleophilic attack of the hydroxyl group on the epoxide. Depending on which carbon of the oxirane is attacked, this could lead to the formation of a five- or six-membered cyclic ether. The regioselectivity of this cyclization would be governed by Baldwin's rules.

As mentioned earlier, pinacol-type rearrangements are also a possibility, particularly under acidic conditions that can generate a carbocation intermediate. thieme-connect.de The migration of a hydride or the phenyl group could lead to the formation of ketones or aldehydes with rearranged carbon skeletons. researchgate.net

Investigation of Polymerization Mechanisms Involving this compound

The oxirane moiety of this compound makes it a potential monomer for ring-opening polymerization. The polymerization of alkylene oxides can proceed via different mechanisms, including anionic, cationic, and coordination polymerization. acs.org

Anionic Ring-Opening Polymerization (AROP): This is a common method for polymerizing epoxides and typically involves a nucleophilic initiator. acs.org The polymerization of glycidol-based monomers, which are structurally similar, has been studied extensively. researchgate.net

Cationic Ring-Opening Polymerization: This mechanism involves electrophilic attack on the epoxide oxygen to generate an oxonium ion, which then propagates.

Coordination Polymerization: This method often employs metal-based catalysts to control the polymerization process.

The presence of the hydroxyl group in this compound could act as an initiator or a chain transfer agent, influencing the course of the polymerization and the properties of the resulting polymer. The phenyl group would also impart specific properties to the polymer, such as increased hydrophobicity and thermal stability. The use of such functionalized polymers in applications like catalysis is an area of active research. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of this compound. By solving approximations of the Schrödinger equation, these methods can determine the optimized geometry of the molecule and a host of electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. imist.ma A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, the distribution of electron density can be analyzed through methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses reveal the partial atomic charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. For this compound, the oxygen atoms of the hydroxyl and oxirane groups are expected to be nucleophilic sites, while the carbon atoms of the strained epoxide ring are susceptible to nucleophilic attack. jsynthchem.com The strain in the three-membered oxirane ring significantly influences its reactivity compared to acyclic ethers. osti.govmasterorganicchemistry.com

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |

| Charge on Oxirane Oxygen | -0.45 e | Highlights a key nucleophilic center |

| Charge on Hydroxyl Oxygen | -0.60 e | Indicates another primary site for protonation |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations.

Mechanistic Probing of Reactions Involving this compound via Density Functional Theory

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For this compound, DFT can be employed to study a variety of transformations, most notably the ring-opening of the epoxide. oup.commdpi.com This reaction can proceed through different pathways depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. jsynthchem.com

By mapping the potential energy surface of the reaction, DFT calculations can identify the structures of transition states and intermediates. The calculated activation energies for different pathways allow for the prediction of the most favorable reaction mechanism and the regioselectivity of the ring-opening. For instance, in an acid-catalyzed ring-opening, the protonation of the epoxide oxygen would be the initial step, followed by nucleophilic attack on one of the oxirane carbons. researchgate.net DFT can elucidate whether the attack occurs at the more or less substituted carbon (SN1 vs. SN2 character). mdpi.com

Similarly, DFT studies can model reactions involving the hydroxyl group, such as esterification or etherification, and explore the influence of the rest of the molecule on the reactivity of this functional group. The insights gained from these mechanistic studies are crucial for designing synthetic routes and controlling the stereochemical outcome of reactions. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. By simulating the motion of the atoms over time, MD can reveal the preferred spatial arrangements of the phenyl, hydroxyl, and oxirane groups, as well as the barriers to rotation around the single bonds.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol), one can investigate solvation effects and the formation of hydrogen bonds between the hydroxyl group of this compound and the solvent. These interactions can significantly influence the molecule's conformation and reactivity.

Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as enzymes or receptor proteins. acs.org Such simulations are crucial in the field of drug design for predicting the binding affinity and orientation of a ligand within a biological target. nih.gov

Prediction of Spectroscopic Properties of this compound

Computational methods, particularly DFT, have become increasingly reliable for predicting the spectroscopic properties of molecules, which can be a valuable aid in structure elucidation. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations can predict these chemical shifts with a good degree of accuracy. acs.orgrsc.org By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of this compound and assign the signals to specific atoms in the molecule. Spin-spin coupling constants can also be calculated to further refine the spectral analysis. acs.orgnih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its IR spectrum. DFT calculations can predict these frequencies, which can then be compared to experimental IR data. nycu.edu.tw This is useful for identifying the presence of key functional groups, such as the O-H stretch of the alcohol and the characteristic vibrations of the oxirane ring and the phenyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet and visible light. For this compound, the predicted UV-Vis spectrum would be dominated by transitions involving the phenyl group.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-phenyl) | 143.5 |

| C (ortho-phenyl) | 126.8 |

| C (meta-phenyl) | 128.9 |

| C (para-phenyl) | 127.2 |

| C (benzylic, attached to OH) | 72.1 |

| C (adjacent to benzylic) | 38.4 |

| C (oxirane, closer to chain) | 52.5 |

| C (oxirane, terminal) | 47.3 |

Note: The data in this table is hypothetical and intended to illustrate the output of such calculations. Actual values would depend on the specific DFT functional and basis set used.

Quantitative Structure-Property and Structure-Reactivity Relationship (QSPR/QSRR) Studies for this compound Analogs

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties or chemical reactivity, respectively. nih.govarxiv.org These models are built by first calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges). lp.edu.ua

For a series of analogs of this compound, where substituents on the phenyl ring or the oxirane are varied, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. Similarly, a QSRR model could predict the rate constant for a specific reaction, such as the ring-opening of the epoxide with a particular nucleophile.

Once a statistically robust model is established, it can be used to predict the properties or reactivity of new, unsynthesized analogs. This makes QSPR/QSRR a valuable tool in the rational design of molecules with desired characteristics, as it can help prioritize synthetic targets and reduce the need for extensive experimental screening.

Synthetic Applications and Derivatization of 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol

Role as a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure forms of 3-(Oxiran-2-yl)-1-phenylpropan-1-ol are highly valued as chiral building blocks. researchgate.netcymitquimica.com These are fundamental starting materials for constructing complex molecules, particularly in the pharmaceutical industry where specific stereochemistry is often crucial for biological activity. researchgate.netnih.gov The defined stereocenters in the molecule allow for the synthesis of target compounds with high optical purity.

A key synthetic strategy involves the selective transformation of its functional groups. For instance, the epoxide ring can undergo regioselective ring-opening, and the alcohol can be protected or activated, leading to a variety of chiral intermediates. acs.org These intermediates are then used in multi-step syntheses to produce complex structures. For example, chiral 2-amino-3-phenylpropanol building blocks, which are valuable in drug discovery, can be synthesized through pathways that may involve epoxide precursors. nih.gov The synthesis of substituted 2-benzazepines, a class of compounds with potential pharmacological applications, has been achieved using a chiral building block derived from a related oxazolidine (B1195125) system, highlighting the utility of such scaffolds. researchgate.net

The general process often involves a sequence of protection, reaction at a specific site (like the epoxide), and subsequent deprotection or further functionalization. This controlled approach is fundamental to modern asymmetric synthesis.

Scaffold for Novel Heterocyclic Compounds

The structure of this compound, particularly its strained three-membered oxirane ring, serves as an excellent scaffold for the synthesis of novel heterocyclic compounds. mdpi.comresearchgate.netgsconlinepress.com The ring-opening of the epoxide by various nucleophiles is a primary method for constructing new, larger rings.

The reaction mechanism generally involves a bimolecular nucleophilic substitution (SN2) at one of the carbon atoms of the oxirane ring. researchgate.net This process is often stereospecific, leading to trans-opening of the ring. Depending on the nucleophile used, a wide array of heterocyclic systems can be generated. For example:

Reaction with amines or azides can lead to the formation of nitrogen-containing heterocycles like oxazolidines or other amino alcohol derivatives that can be further cyclized. acs.orgresearchgate.net

Intramolecular cyclization following the epoxide opening can yield larger rings, such as pyranoid systems, especially when mediated by certain metal catalysts. ucl.ac.uk

The synthesis of pyrazolines, isoxazolines, and other heterocycles often starts from chalcones which can be converted to epoxides (oxiranes) before reacting with reagents like hydrazine (B178648) or hydroxylamine. researchgate.net The versatility of the epoxide moiety allows for its incorporation into diverse synthetic pathways aimed at creating complex heterocyclic architectures, which are of significant interest due to their prevalence in bioactive molecules and pharmaceuticals. mdpi.comgsconlinepress.com

Precursor for Advanced Organic Materials through Defined Chemical Transformations

The reactivity of the epoxide ring in this compound makes it a suitable precursor for the development of advanced organic materials. The strained oxirane ring is susceptible to ring-opening polymerization, a process that can be initiated by both cationic and anionic initiators. This reactivity allows the molecule to be incorporated into polymer chains.

The presence of the hydroxyl group offers an additional site for modification, enabling the creation of functional polymers. For instance, the alcohol can be esterified or etherified to introduce different side chains, which can tailor the properties of the resulting polymer, such as solubility, thermal stability, or chemical resistance. The phenyl group also contributes to the material's properties, often enhancing thermal stability and providing a rigid component to the polymer backbone. While specific polymers derived directly from this compound are not extensively detailed in the provided context, the reactivity of its functional groups is analogous to other epoxides used in polymer chemistry.

Design and Synthesis of Analogs with Modified Reactivity Profiles

The systematic modification of the this compound structure allows for the design and synthesis of analogs with fine-tuned reactivity. By altering substituents on the phenyl ring or modifying the groups attached to the carbinol or oxirane carbons, chemists can influence the electronic and steric properties of the molecule, thereby altering its reaction profile.

For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring can change the reactivity of both the alcohol and the epoxide. The synthesis of analogs often involves multi-step reaction sequences. A common approach is the Sharpless asymmetric epoxidation of a corresponding allylic alcohol to create the chiral epoxide, which can then be further modified. nih.gov

Research has demonstrated the synthesis of various analogs where the substitution pattern is deliberately changed to study its effect on biological activity or chemical reactivity. nih.govfrontiersin.org For instance, the reaction of α-fluoro-β-ketophosphonates with diazomethane (B1218177) yields α-fluoro-β,γ-epoxy alkylphosphonates, which are valuable intermediates for creating tertiary aminophosphonates. frontiersin.org The opening of these epoxy phosphonate (B1237965) rings with different nucleophiles leads to a variety of functionalized phosphonate analogs. frontiersin.org Similarly, oxetane (B1205548) analogs, which are four-membered ring counterparts to epoxides, have been synthesized to compare biological activities, demonstrating how subtle structural changes can impact molecular properties. acs.org

Table 1: Examples of Synthesized Analogs and Intermediates

| Precursor/Analog | Synthetic Method | Key Transformation | Reference |

|---|---|---|---|

| α-Fluoro-β,γ-epoxy alkylphosphonates | Reaction of α-fluoro-β-ketophosphonates with diazomethane | Epoxide formation | frontiersin.org |

| Vicinal bromohydrines | Reaction of epoxides with hydrogen bromide | Epoxide ring-opening | frontiersin.org |

| Bedaquiline Analogs | Multi-step synthesis involving Sharpless epoxidation | Asymmetric epoxidation | nih.gov |

| Spirocyclic oxetane ciprofloxacin (B1669076) analog | Two-step synthesis from 3-bromo-2,2-bis(bromomethyl)propan-1-ol | Intramolecular cyclization | acs.org |

Applications in Catalyst Development and Ligand Design

The chiral nature of this compound and its derivatives makes them excellent candidates for the development of chiral ligands and catalysts for asymmetric synthesis. acs.org The 1,3-amino alcohol or diol functionality, which can be readily obtained by the ring-opening of the epoxide, is a common motif in successful chiral ligands.

A notable application is in the preparation of chiral oxazaborolidine catalysts. These catalysts are highly effective in the enantioselective reduction of prochiral ketones. A family of enantiomerically pure (4R,5R)-2-alkyl-4-phenyl-5-(R-oxymethyl)-1,3,2-oxazaborolidines has been prepared from a closely related precursor, (2S,3S)-2,3-epoxy-3-phenylpropanol. acs.org The synthesis involves a four-step sequence: protection of the alcohol, regioselective ring-opening of the epoxide with an azide, reduction of the azido (B1232118) group to an amine, and finally, formation of the oxazaborolidine ring. acs.org The modular nature of this synthesis allows for tuning of both the boron substituent and the R-oxy group to optimize enantioselectivity for different substrates. acs.org

Similarly, derivatives can be used to create ligands for transition metal-catalyzed reactions. umich.edu For example, polydentate oxalamide-based ligands, synthesized from chiral aminodiols, have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The ability to create a library of related ligands by modifying the parent structure is a powerful tool in modern catalyst development. nih.gov

Table 2: Application in Catalyst Synthesis

| Catalyst/Ligand Type | Precursor Type | Application | Key Findings | Reference |

|---|---|---|---|---|

| Oxazaborolidines | (2S,3S)-2,3-epoxy-3-phenylpropanol | Enantioselective reduction of prochiral ketones | The optimal catalyst gave a mean enantiomeric excess of 93%. | acs.org |

| Oxalamide-based ligands | Chiral aminodiols | Enantioselective addition of diethylzinc to benzaldehyde (B42025) | Resulted in the formation of (R)-1-phenyl-1-propanol with up to 67% ee. | researchgate.net |

| Carbafructopyranose-based salens | d-fructopyranose-derived diamines | Hydrolytic kinetic resolution of epoxides | The ligand scaffold defines a new area of tunable chiral space. | nih.gov |

Analytical Methodologies for the Characterization and Analysis of 3 Oxiran 2 Yl 1 Phenylpropan 1 Ol

Chromatographic Techniques for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, FLD):HPLC methods would be essential for purity analysis, especially for potential non-volatile impurities or stereoisomers. The use of a Diode Array Detector (DAD) would provide UV-Vis spectral information, confirming the presence of the phenyl chromophore, while a Fluorescence Detector (FLD) could offer enhanced sensitivity and selectivity. Method parameters, including column chemistry, mobile phase composition, and detector wavelengths, are critical data points that are not available.

Given the absence of foundational analytical data for 3-(Oxiran-2-yl)-1-phenylpropan-1-ol, it is not possible to generate the requested scientifically accurate and detailed article. The creation of such a document requires access to primary research, spectral databases, or chemical literature that specifically reports on the synthesis and characterization of this compound, none of which were found.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

Due to the presence of two stereocenters in this compound, it can exist as a mixture of four stereoisomers: two pairs of enantiomers which are diastereomers of each other. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable technique for the separation and quantification of these stereoisomers. nih.govphenomenex.com This separation is essential for determining the enantiomeric excess (e.e.) of a specific enantiomer pair and the diastereomeric ratio (d.r.) of the mixture.

The fundamental principle of chiral chromatography relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). sigmaaldrich.com Enantiomers, having identical physical properties in an achiral environment, can only be separated through their interaction with another chiral entity. sigmaaldrich.com The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have different energies of formation and stability, resulting in different retention times and allowing for their separation.

Commonly used CSPs for the separation of chiral alcohols and related compounds include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, which are often coated or immobilized on a silica (B1680970) gel support. nih.govcnr.itnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) is a widely used CSP known for its broad applicability. cnr.it

The determination of enantiomeric excess and diastereomeric ratio typically involves the following steps:

Method Development: An appropriate chiral column and mobile phase are selected. Method development is often an empirical process, screening various CSPs and mobile phase compositions (e.g., mixtures of n-hexane and 2-propanol) to achieve baseline separation of all stereoisomers. phenomenex.comcnr.it

Analysis: The sample mixture of this compound is injected into the HPLC system.

Detection and Quantification: As the separated isomers elute from the column, they are detected by a UV detector or other suitable detector. The area under each peak in the resulting chromatogram is proportional to the concentration of that specific isomer.

Calculation: The enantiomeric excess is calculated for a specific diastereomer pair using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100, where [R] and [S] are the concentrations or peak areas of the respective enantiomers. The diastereomeric ratio is determined by comparing the sum of the peak areas for one diastereomeric pair to the sum of the peak areas for the other.

An alternative approach involves derivatizing the alcohol with a chiral derivatizing agent to form diastereomeric esters. nih.govnih.gov These diastereomers can then be separated on a standard, non-chiral silica gel column, as they possess different physical properties. nih.gov

| Parameter | Description | Common Selections/Conditions |

|---|---|---|

| Stationary Phase (CSP) | The chiral column material responsible for separation. | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak IA) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., n-hexane/2-propanol mixtures) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.0 mL/min |

| Temperature | Column temperature, which can affect selectivity. | Ambient or controlled (e.g., 25°C) |

| Detection | Method for detecting the eluting compounds. | UV-Vis Detector (e.g., at 210 nm or 254 nm) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a purified sample of this compound. This method serves as a crucial check of purity and provides experimental evidence to support the proposed molecular formula, C₉H₁₀O₂.

The technique operates by the dynamic flash combustion of a small, precisely weighed sample in the presence of oxygen. thermofisher.com This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O). The resulting gases are then passed through a gas chromatography column to separate them, and their quantities are measured by a thermal conductivity detector (TCD). thermofisher.com The oxygen content is typically determined by pyrolysis in an inert atmosphere, converting the oxygen to carbon monoxide (CO), which is then quantified.

The experimentally determined mass percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's stoichiometric identity and high purity.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 71.98 |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.71 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 21.31 |

| Total | - | 21 | 150.177 | 100.00 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for unambiguously determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. nih.govsemanticscholar.org For a chiral molecule like this compound, this technique can provide definitive proof of its relative and absolute stereochemistry, information that is often challenging to obtain by other methods.

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. nih.gov This crystal is then mounted on a goniometer and irradiated with a focused beam of monochromatic X-rays. nih.gov The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.govnih.gov

By analyzing the positions and intensities of these spots, crystallographers can calculate an electron density map of the repeating unit (the unit cell) within the crystal. nih.gov From this map, a detailed model of the molecule can be built, revealing:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Stereochemistry: The absolute configuration of each chiral center can be determined, especially if a heavy atom is present in the structure or through anomalous dispersion effects. nih.gov

Intermolecular Interactions: The analysis also reveals how molecules are arranged in the solid state, including details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov

While a published crystal structure for this compound was not identified, the data obtained from such an analysis would be presented in a standardized format, as exemplified by the crystallographic data for similar phenylpropanol derivatives. nih.govresearchgate.net

| Parameter | Description | Example Value (for a similar compound) |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₂H₁₄N₂O nih.gov |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic nih.gov |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁/n |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 9.0352 Å, b = 11.8521 Å, c = 10.3462 Å, β = 109.688° nih.gov |

| Volume (V) | The volume of the unit cell. | 1043.17 ų nih.gov |

| Z | The number of molecules per unit cell. | 4 nih.gov |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.05 (or 5%) |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the epoxide moiety in 3-(Oxiran-2-yl)-1-phenylpropan-1-ol, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- 1H NMR : Epoxide protons typically resonate as multiplet signals between δ 3.5–4.5 ppm. Coupling constants (J ~ 2–5 Hz) help confirm cis/trans configurations.

- 13C NMR : Oxirane carbons appear at δ 45–60 ppm. DEPT-135 can distinguish CH₂ groups in the epoxide ring.

- IR Spectroscopy : C-O-C asymmetric stretching vibrations (~1250 cm⁻¹) confirm the epoxide.

- X-ray Crystallography : For definitive structural confirmation, use SHELX or OLEX2 for refinement. Compare experimental bond lengths (C-O ~ 1.43 Å) and angles (C-O-C ~ 60°) with DFT-optimized models to resolve ambiguities .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions like epoxide ring-opening?

- Methodological Answer :

- Precursor Selection : Start with 3-allyl-1-phenylpropan-1-ol to enable stereoselective epoxidation.

- Epoxidation Conditions : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to suppress ring-opening. Monitor conversion via TLC (Rf shift from 0.4 to 0.2 in hexane/ethyl acetate 7:3).

- Workup : Quench excess peracid with sodium thiosulfate and purify via silica gel chromatography under inert atmosphere. Similar protocols are validated for chlorophenyl analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV < 10 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols, as outlined for structurally similar alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric excess (ee)?

- Methodological Answer :

- Asymmetric Epoxidation : Employ Jacobsen’s Mn(III)-salen catalyst with NaOCl as an oxidant for allylic alcohol precursors. Optimize solvent (CH₂Cl₂) and temperature (-20°C) to achieve >90% ee .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 95:5, 1 mL/min) to separate enantiomers. Compare retention times with racemic standards.

- Polarimetry : Measure specific rotation ([α]D²⁵) and correlate with ee using the Biot equation, as applied to fluorinated analogs .

Q. What computational strategies predict the regioselectivity of epoxide ring-opening reactions in this compound under nucleophilic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 at the B3LYP/6-31G(d) level to model transition states for nucleophilic attack (e.g., NH₃, H₂O). Compare activation energies (ΔG‡) for α vs. β opening.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER. Radial distribution functions (RDFs) identify preferential nucleophile-epoxide interactions, as demonstrated in azide-Schmidt reactions .

Q. How can crystallographic data discrepancies (e.g., thermal parameters, twinning) be resolved during refinement of this compound derivatives?

- Methodological Answer :

- Twinning Refinement : Use SHELXL’s TWIN/BASF commands for twinned datasets. Validate with R₁ vs. wR₂ convergence (<5% difference) .

- Hydrogen Bonding Analysis : Apply OLEX2’s hydrogen-bonding tools to ensure donor-acceptor distances (2.6–3.2 Å) match geometric restraints. Compare with Cambridge Structural Database entries for phenylpropanol analogs .

- Multi-Conformer Modeling : For flexible side chains, refine occupancies of alternative conformers using PART instructions in SHELX .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data regarding the stereochemistry of this compound derivatives?

- Methodological Answer :

- NMR NOE Experiments : Perform 1D NOE difference spectroscopy to identify spatial proximities (e.g., between epoxide protons and phenyl groups).

- X-ray Refinement : Re-examine anomalous dispersion effects (Flack parameter) to confirm absolute configuration. Cross-validate with circular dichroism (CD) spectra for chiral centers .

- DFT-NMR Comparison : Calculate chemical shifts (GIAO method) for proposed stereoisomers and correlate with experimental data. A root-mean-square deviation (RMSD) < 0.1 ppm confirms consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.